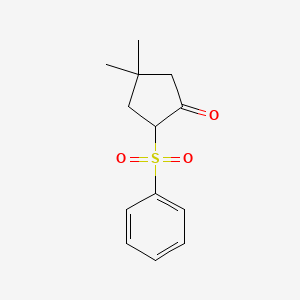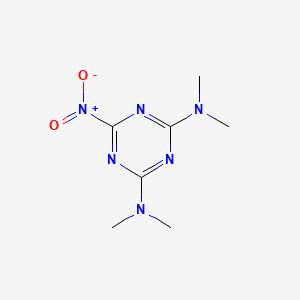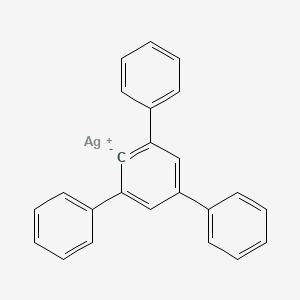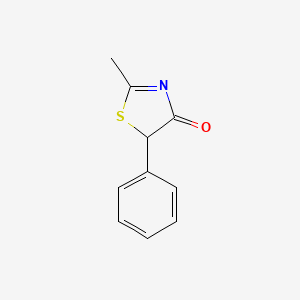![molecular formula C16H10N2O2 B14299239 2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline CAS No. 114626-00-5](/img/structure/B14299239.png)
2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline is an organic compound with a complex structure that includes a nitrophenyl group and a butadiyne linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline typically involves the coupling of a nitrophenyl acetylene with an aniline derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroaniline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Nitroaniline derivatives.
Reduction: Aminoaniline derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the butadiyne linkage provides structural rigidity and electronic properties.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Another compound with a butadiyne linkage, but with different substituents.
N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}octadecanamide: A structurally similar compound with an additional octadecanamide group.
Uniqueness
2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline is unique due to its specific combination of a nitrophenyl group and a butadiyne linkage, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics and structural stability.
Properties
CAS No. |
114626-00-5 |
|---|---|
Molecular Formula |
C16H10N2O2 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-[4-(3-nitrophenyl)buta-1,3-diynyl]aniline |
InChI |
InChI=1S/C16H10N2O2/c17-16-11-4-3-9-14(16)8-2-1-6-13-7-5-10-15(12-13)18(19)20/h3-5,7,9-12H,17H2 |
InChI Key |
NCRGBXFGUDJNJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC#CC2=CC(=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)






![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)





